Decyl (diethylamino)(oxo)acetate

Description

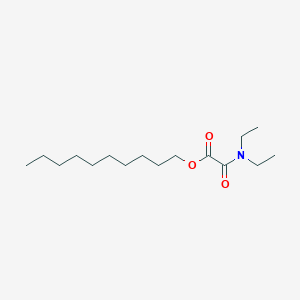

Decyl (diethylamino)(oxo)acetate is an organic compound characterized by a decyl ester chain (C₁₀H₂₁), a diethylamino group (-N(C₂H₅)₂), and an oxoacetate moiety (-C(O)COO-). These derivatives are typically employed as intermediates in pharmaceutical synthesis, agrochemicals, and organic chemistry research due to their reactivity and functional versatility.

Properties

CAS No. |

62248-37-7 |

|---|---|

Molecular Formula |

C16H31NO3 |

Molecular Weight |

285.42 g/mol |

IUPAC Name |

decyl 2-(diethylamino)-2-oxoacetate |

InChI |

InChI=1S/C16H31NO3/c1-4-7-8-9-10-11-12-13-14-20-16(19)15(18)17(5-2)6-3/h4-14H2,1-3H3 |

InChI Key |

WBDNZUJIVOECQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C(=O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl (diethylamino)(oxo)acetate is typically synthesized through esterification, a chemical reaction between an acid and an alcohol. The process involves the reaction of decanol (a fatty alcohol) with diethylaminoacetic acid under acidic conditions. The reaction is usually facilitated by an acid catalyst such as sulfuric acid. The general reaction can be represented as: [ \text{CH}3\text{COOH} + \text{C}{10}\text{H}{21}\text{OH} \rightarrow \text{C}{12}\text{H}_{24}\text{O}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then distilled to separate the ester from the by-products. The use of continuous reactors and advanced distillation techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Decyl (diethylamino)(oxo)acetate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to form the corresponding carboxylic acid and alcohol.

Reduction: The ester can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, while basic hydrolysis (saponification) uses a strong base such as sodium hydroxide.

Reduction: Lithium aluminum hydride is commonly used as a reducing agent for esters.

Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Primary alcohol.

Substitution: Amides or other substituted esters.

Scientific Research Applications

Decyl (diethylamino)(oxo)acetate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a solvent in pharmaceutical formulations.

Industry: Used in the production of fragrances, flavors, and as a plasticizer in the plastic industry.

Mechanism of Action

The mechanism of action of Decyl (diethylamino)(oxo)acetate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Amino Substituents

- Diethylamino Group: The diethylamino moiety in this compound introduces basicity (pKa ~10–11), facilitating protonation in acidic environments. This property is critical for cellular uptake in drug candidates, as seen in coumarin derivatives with diethylamino groups exhibiting cytotoxic activity (e.g., compound 7 in , LD₅₀ = 48.1 μM in lung cancer cells) .

- Aromatic Amines: Ethyl (2,6-dimethylanilino)(oxo)acetate and related phenylamino derivatives lack the basicity of aliphatic amines but offer stability and π-π stacking interactions, making them suitable for solid-phase synthesis .

Oxoacetate Moiety

The oxoacetate group (-C(O)COO-) is a reactive site for nucleophilic substitution or condensation reactions. In this compound, this group may facilitate conjugation with biomolecules, similar to Ethyl (4-ethoxyphenyl)aminoacetate, which is used in peptide coupling .

Key Research Findings

- Cytotoxicity: Diethylamino-substituted coumarins exhibit dose-dependent toxicity in cancer cells, with LD₅₀ values as low as 48.1 μM .

- Synthetic Utility: Ethyl amino-oxoacetates are pivotal in constructing nitrogen-containing heterocycles, such as quinazolines and benzodiazepines .

- Solubility Trade-offs : Decyl chain incorporation improves lipid solubility but necessitates formulation adjustments (e.g., micellar systems) to mitigate poor aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.